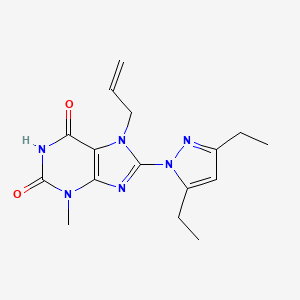
8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is a derivative of purine, which is a significant class of heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks. The specific structure of this compound suggests potential biological activity, which could be explored in various pharmacological contexts.
Synthesis Analysis
The synthesis of related purine derivatives has been reported in the literature. For instance, a series of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones were synthesized and tested for their cardiovascular activities . Although the exact synthesis of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is not detailed in the provided papers, similar synthetic routes could be inferred. Typically, such compounds are synthesized through a series of reactions involving alkylation, amination, and condensation steps, with careful control of reaction conditions to ensure the correct substitution pattern on the purine ring system.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of various substituents can significantly affect the molecule's interaction with biological targets. For example, the 8-alkylamino group and the 7-(2-hydroxy-3-aminopropyl) substituent have been shown to confer cardiovascular activity in related compounds . The specific substituents in 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione, such as the 3,5-diethylpyrazolyl and prop-2-enyl groups, would likely influence its binding affinity and selectivity towards biological receptors.
Chemical Reactions Analysis
The reactivity of purine derivatives can be influenced by the nature of their substituents. The provided papers do not directly discuss the chemical reactions of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione, but related compounds have been shown to undergo reactions with various reagents such as ketones, anhydrides, benzoyl chloride, and hydrazine . These reactions are typically used to further modify the purine core or to introduce additional functional groups that can enhance the compound's biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives like solubility, melting point, and stability are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can impact the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The specific properties of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione would need to be determined experimentally, as they are not provided in the current data set. However, techniques such as IR, 1H NMR, and mass spectrometry are commonly used to characterize such compounds .
Applications De Recherche Scientifique
Cycloaddition Reactions
- Study on Cycloadditions with Related Compounds : A study by Medio‐Simón, Laviada, and Seqúlveda-Arques (1990) explored the cycloaddition reactions of 1-Phenyl-5-vinylpyrazole, a compound structurally similar to the one . This research highlights the potential of these compounds in cycloaddition reactions, a key process in synthetic chemistry (Medio‐Simón, Laviada, & Seqúlveda-Arques, 1990).
Antibacterial Activities
- Multicomponent Synthesis with Antibacterial Activity : Frolova et al. (2011) discovered a multicomponent reaction involving 3-aminopyrazol-5-ones, leading to the formation of novel heterocyclic scaffolds with notable antibacterial activities. This suggests the potential use of similar compounds in developing new antibacterial agents (Frolova et al., 2011).
Antitumor Activity
- Synthesis and Antitumor Activity of Pyrazolotriazine Derivatives : A study by Atta-Allah et al. (2017) focused on synthesizing new pyrazolotriazine derivatives, demonstrating their potential in antitumor applications. This research implies the potential of related compounds in cancer treatment (Atta-Allah et al., 2017).
Synthetic Studies for Antibacterial Properties
- Alkoxy Isoindole-1,3-diones and Tetra-azabenzo(f)azulenes : Ahmed et al. (2006) conducted synthetic studies leading to compounds with screened antibacterial properties, suggesting the potential of similar compounds in antimicrobial applications (Ahmed et al., 2006).
Pyrazine Chemistry
- Thermal Eliminations from Di-hydropyrazines : Research by Blake, Porter, and Sammes (1972) on the thermal eliminations from di-hydropyrazines indicates potential applications in chemical synthesis and transformations (Blake, Porter, & Sammes, 1972).
Anticancer Activity
- Substituted Benzimidazoles Synthesis : El-Naem et al. (2003) synthesized a series of compounds with anticancer activity, highlighting the potential of structurally related compounds in cancer therapy (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Herbicide Dissipation Kinetics
- Herbicides in Soil : Baer and Calvet (1999) studied the dissipation kinetics of soil-applied herbicides, indicating the relevance of related compounds in agricultural chemistry (Baer & Calvet, 1999).
Orientations Futures
Propriétés
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h5,9H,1,6-8H2,2-4H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTJGHAUUADNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

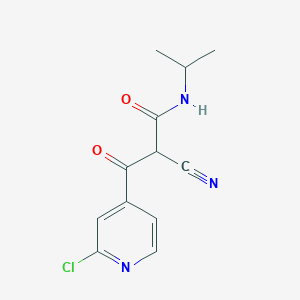
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)
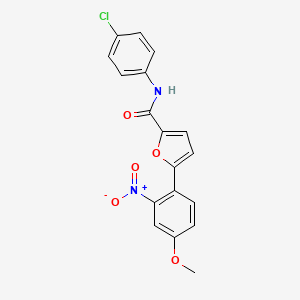
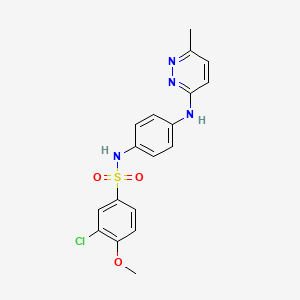
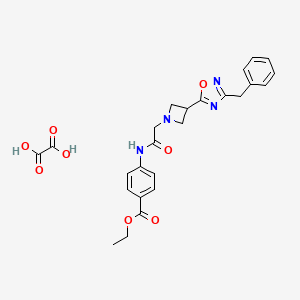
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
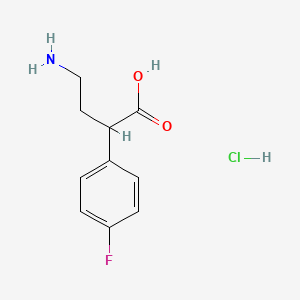
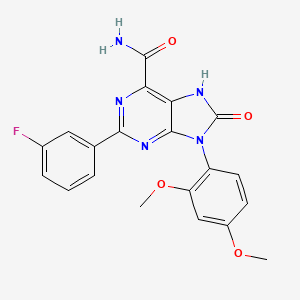
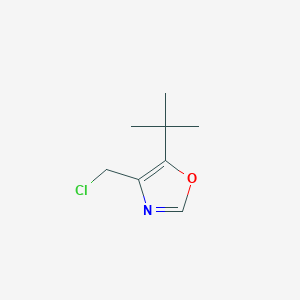
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)
